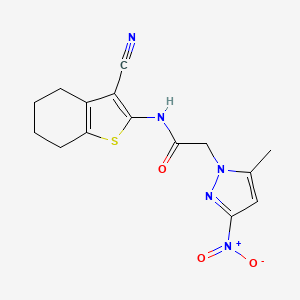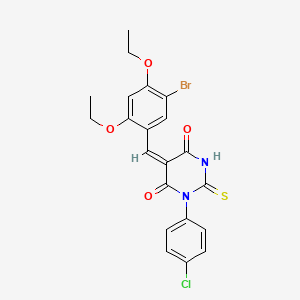![molecular formula C15H15N3O2S B6103916 N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B6103916.png)
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide, commonly known as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a potent mutagenic agent that is widely used in scientific research. MNNG is a member of the nitrosamine family, which is known to cause DNA damage and mutations.
Mechanism of Action
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide acts as a DNA alkylating agent, which means that it can add alkyl groups to nitrogen and oxygen atoms in DNA bases. This can lead to the formation of DNA adducts, which can cause mutations and other DNA damage. This compound is particularly effective at inducing G:C to A:T transitions, which are commonly found in cancer cells.
Biochemical and Physiological Effects:
This compound exposure can cause a range of biochemical and physiological effects, including DNA damage, cell death, and changes in gene expression. This compound-induced DNA damage can lead to mutations and chromosomal abnormalities, which can contribute to the development of cancer. This compound exposure can also cause oxidative stress and inflammation, which can further damage cells and tissues.
Advantages and Limitations for Lab Experiments
The main advantage of using N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide in lab experiments is its potent mutagenic activity, which allows for the efficient induction of mutations in a variety of organisms. However, this compound also has some limitations, including its potential toxicity and the need for careful handling due to its explosive nature. This compound can also induce a wide range of mutations, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide, including the development of new methods for minimizing its toxicity and improving its specificity for inducing specific types of mutations. Researchers are also exploring the use of this compound in gene editing and gene therapy, as well as its potential as a therapeutic agent for cancer and other diseases. Additionally, researchers are investigating the role of this compound in environmental and occupational health, as exposure to nitrosamines like this compound is a potential risk factor for cancer and other diseases.
Synthesis Methods
The synthesis of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide involves the reaction of N-methyl-N'-nitro-N-nitrosoguanidine with methanesulfonic acid. The reaction is typically carried out under acidic conditions and requires careful handling due to the potential explosive nature of the reactants. The resulting product is a white crystalline powder that is highly soluble in water.
Scientific Research Applications
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide is widely used in scientific research to induce mutations in various organisms, including bacteria, yeast, and mammalian cells. The mutagenic properties of this compound make it a valuable tool for studying the genetic mechanisms of disease and cancer. This compound is also used in drug discovery and development to identify potential therapeutic targets and to evaluate the efficacy of new drugs.
properties
IUPAC Name |
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-6-7-18-10-14(16-15(18)8-11)12-4-3-5-13(9-12)17-21(2,19)20/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUIFNCCTQJLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B6103835.png)
![ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B6103844.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(2-phenylethyl)morpholine](/img/structure/B6103858.png)
![(3-chlorobenzyl){[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6103863.png)
![2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6103867.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B6103870.png)
![N-{3-oxo-3-[(4-pyridinylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6103876.png)
![5-bromo-2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6103883.png)
![4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6103906.png)
![2-methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6103910.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6103939.png)